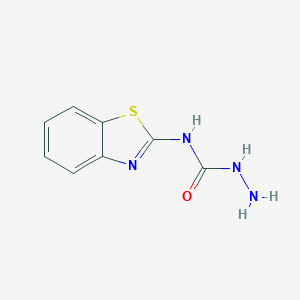

1-Amino-3-(1,3-benzothiazol-2-yl)urea

Vue d'ensemble

Description

1-Amino-3-(1,3-benzothiazol-2-yl)urea, also known as ABTU, is a chemical compound used in peptide synthesis as a coupling reagent. It is a white crystalline solid that is soluble in water and organic solvents. ABTU is widely used in the pharmaceutical industry due to its high efficiency and low toxicity.

Mécanisme D'action

1-Amino-3-(1,3-benzothiazol-2-yl)urea works by activating the carboxyl group of the amino acid, which then reacts with the amino group of the next amino acid in the peptide chain. This reaction forms a peptide bond, which links the two amino acids together. 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a more efficient coupling reagent than other reagents because it forms a more stable intermediate, which reduces the formation of unwanted by-products.

Effets Biochimiques Et Physiologiques

1-Amino-3-(1,3-benzothiazol-2-yl)urea has no known biochemical or physiological effects. It is a non-toxic compound that is safe for use in the laboratory. However, it is important to handle 1-Amino-3-(1,3-benzothiazol-2-yl)urea with care and follow proper safety protocols to avoid any potential hazards.

Avantages Et Limitations Des Expériences En Laboratoire

1-Amino-3-(1,3-benzothiazol-2-yl)urea has several advantages over other coupling reagents. It is highly efficient, which reduces the formation of unwanted by-products and increases the yield of the desired product. It is also easy to use and has a low toxicity, which makes it safe for use in the laboratory. However, 1-Amino-3-(1,3-benzothiazol-2-yl)urea has some limitations. It is not suitable for the synthesis of peptides with acid-sensitive amino acids, such as aspartic acid and glutamic acid. It is also not suitable for the synthesis of peptides with N-terminal cysteine residues.

Orientations Futures

There are several future directions for the use of 1-Amino-3-(1,3-benzothiazol-2-yl)urea in peptide synthesis. One area of research is the development of new coupling reagents that are more efficient and have fewer limitations than 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Another area of research is the synthesis of peptides with novel structures and functions using 1-Amino-3-(1,3-benzothiazol-2-yl)urea. Additionally, 1-Amino-3-(1,3-benzothiazol-2-yl)urea can be used in the synthesis of peptidomimetics, which have potential applications in drug discovery and development.

Conclusion

In conclusion, 1-Amino-3-(1,3-benzothiazol-2-yl)urea is a highly efficient and safe coupling reagent that is widely used in peptide synthesis. It has no known biochemical or physiological effects and is easy to use. However, it has some limitations and is not suitable for the synthesis of certain peptides. Future research should focus on the development of new coupling reagents and the synthesis of novel peptides and peptidomimetics using 1-Amino-3-(1,3-benzothiazol-2-yl)urea.

Applications De Recherche Scientifique

1-Amino-3-(1,3-benzothiazol-2-yl)urea is widely used as a coupling reagent in peptide synthesis. It is commonly used in the solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). 1-Amino-3-(1,3-benzothiazol-2-yl)urea is preferred over other coupling reagents due to its high efficiency, low toxicity, and ease of use. It is also used in the synthesis of peptidomimetics, which are compounds that mimic the structure and function of peptides.

Propriétés

Numéro CAS |

127188-39-0 |

|---|---|

Nom du produit |

1-Amino-3-(1,3-benzothiazol-2-yl)urea |

Formule moléculaire |

C8H8N4OS |

Poids moléculaire |

208.24 g/mol |

Nom IUPAC |

1-amino-3-(1,3-benzothiazol-2-yl)urea |

InChI |

InChI=1S/C8H8N4OS/c9-12-7(13)11-8-10-5-3-1-2-4-6(5)14-8/h1-4H,9H2,(H2,10,11,12,13) |

Clé InChI |

YLYUBIJVSLAFBP-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |

SMILES canonique |

C1=CC=C2C(=C1)N=C(S2)NC(=O)NN |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.